molecular formula C47H28N4O B12289295 [1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-

[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-

Cat. No.: B12289295
M. Wt: 664.7 g/mol
InChI Key: XVICLHDTRQYNMQ-UHFFFAOYSA-N
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Description

The compound [1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]- features a biphenyl core with a carbonitrile group at the 4-position and a triazine ring at the 3'-position. The triazine is substituted with a phenyl group and a spiro[fluorene-xanthene] moiety, a rigid structure where two aromatic systems (fluorene and xanthene) share a single sp³-hybridized carbon atom.

Properties

Molecular Formula

C47H28N4O

Molecular Weight

664.7 g/mol

IUPAC Name

4-[3-(4-phenyl-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazin-2-yl)phenyl]benzonitrile

InChI

InChI=1S/C47H28N4O/c48-29-30-21-23-31(24-22-30)33-13-10-14-34(27-33)45-49-44(32-11-2-1-3-12-32)50-46(51-45)35-25-26-43-41(28-35)47(40-19-8-9-20-42(40)52-43)38-17-6-4-15-36(38)37-16-5-7-18-39(37)47/h1-28H

InChI Key

XVICLHDTRQYNMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC(=C9)C1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- typically involves multiple steps, including the formation of the spiro[fluorene-9,9’-xanthene] core and the subsequent attachment of the triazine moiety. One common method involves the Suzuki cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. This reaction is carried out under mild conditions using palladium catalysts and base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

  • Building Block for Advanced Materials : This compound serves as a precursor for synthesizing materials with unique optical and electronic properties. Its ability to form stable carbon-carbon bonds makes it suitable for creating complex organic structures through reactions like Suzuki cross-coupling.

Biology

  • Fluorescent Probes : The compound is investigated for its potential use in bioimaging applications due to its strong fluorescence properties. It can be utilized as a fluorescent probe to visualize biological processes in live cells.

Medicine

  • Drug Delivery Systems : Research is ongoing to explore the compound's capabilities in drug delivery systems. Its structural characteristics may allow it to encapsulate therapeutic agents effectively, enhancing their delivery to targeted sites within the body.

Industry

  • Organic Light Emitting Diodes (OLEDs) : The compound is being utilized in the development of high-performance OLEDs. Its excellent light-emitting properties make it an attractive candidate for applications in display technologies and solid-state lighting.

Case Studies

  • Fluorescent Imaging : A study demonstrated the use of [1,1'-Biphenyl]-4-carbonitrile derivatives as fluorescent markers in cellular imaging. The results indicated high quantum yields and stability under physiological conditions, suggesting their potential utility in real-time imaging applications.
  • OLED Development : Research conducted by material scientists highlighted the incorporation of this compound into OLED devices. The devices exhibited enhanced efficiency and brightness due to the compound's favorable charge transport characteristics.
  • Therapeutic Applications : Preliminary investigations into the drug delivery potential of this compound revealed promising results in encapsulating chemotherapeutic agents, improving their solubility and bioavailability.

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- exerts its effects is primarily related to its electronic structure. The spiro[fluorene-9,9’-xanthene] core provides a rigid and stable framework, while the triazine moiety contributes to its electron-accepting properties. These features enable efficient charge transport and light emission, making it an ideal candidate for use in OLEDs and other optoelectronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazine Substitutions

Compound : 3'-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-carbonitrile

  • Structure : Retains the biphenyl-carbonitrile core but replaces the spiro group with a chlorine atom on the triazine ring.
  • Properties : Molecular weight 368.82 g/mol; predicted density 1.37 g/cm³; boiling point 647.2°C.
  • Applications: Serves as an intermediate in catalysis or organic synthesis.

Compound: 4'-((4-((4-Cyanophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile (6g)

  • Structure: Triazine substituted with morpholine and amino groups.
  • Properties : Melting point 279–281°C; characterized by IR (ν 3411, 2220 cm⁻¹) and HRMS (m/z 503.23).
  • Applications : Pharmaceutical intermediates; polar substituents improve solubility but reduce aromatic conjugation .

Biphenyl Derivatives with Functionalized Substituents

Compound : 4'-Octyloxy-[1,1'-biphenyl]-4-carbonitrile

  • Structure : Octyloxy group at the 4'-position.
  • Properties : Molecular weight 307.41 g/mol.
  • Applications : Enhances solubility in polymers and liquid crystals; lacks the triazine-spiro system, limiting electronic applications .

Compound : 4′-Hydroxy-1,2,3,4-tetrahydro-[1,1′-biphenyl]−4-carbonitrile (21)

  • Structure : Hydrogenated biphenyl with a hydroxyl group.
  • Properties : Synthesized via dearomatization (70% yield).
  • Applications : Reduced aromaticity alters electronic properties, favoring biochemical studies over materials science .

Spiro-Containing Analogues

Compound : 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole

  • Structure : Carbazole fused with biphenyl and chlorophenyl groups.
  • Properties : Molecular weight 506.04 g/mol.
  • Applications : Used in organic light-emitting diodes (OLEDs); the carbazole core provides hole-transport properties, differing from the triazine-spiro system’s electron-deficient nature .

Key Comparative Data

Compound Name Substituent on Triazine Molar Mass (g/mol) Melting Point (°C) Key Properties/Applications Reference
Target Compound Phenyl, Spiro[fluorene-xanthene] - - High thermal stability, Electronics -
3'-(4-chloro-6-phenyl-triazin-2-yl)-biphenyl Chloro, Phenyl 368.82 - Catalytic intermediates
4'-(Morpholino-triazinyl)-biphenyl Morpholino 503.23 279-281 Pharmaceutical synthesis
4'-Octyloxy-biphenyl-4-carbonitrile Octyloxy 307.41 - Solubility enhancer

Research Findings and Implications

  • Synthetic Challenges : The spiro[fluorene-xanthene] group complicates synthesis, requiring precise conditions (e.g., anhydrous THF, NaH) and purification via recrystallization (EA/PE), as seen in analogous triazine derivatives .
  • Thermal Stability: The rigid spiro structure likely increases decomposition temperatures compared to non-spiro analogues (e.g., 647.2°C boiling point in vs. ~280°C melting points in ).

Biological Activity

The compound [1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]- (CAS Number: 2106888-25-7) is a complex organic molecule featuring a biphenyl structure with a triazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N4C_{22}H_{19}N_4, with a molecular weight of approximately 368.82 g/mol. The structure contains multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H19N4
Molecular Weight368.82 g/mol
CAS Number2106888-25-7
Chemical StructureChemical Structure

Antimicrobial Properties

Research has indicated that compounds similar to [1,1'-Biphenyl]-4-carbonitrile exhibit significant antimicrobial activity. A study involving various derivatives demonstrated that modifications to the triazine ring can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have shown that it may inhibit cell proliferation in various cancer cell lines. For instance, derivatives of the triazine moiety have been tested against breast and lung cancer cells, revealing IC50 values in the low micromolar range .

The proposed mechanism of action for the antimicrobial and anticancer effects includes:

  • Inhibition of DNA Synthesis : The triazine ring may interfere with nucleic acid synthesis by mimicking nucleotide structures.
  • Disruption of Cell Membrane Integrity : The biphenyl structure can interact with lipid membranes, leading to increased permeability and cell death.

Case Study 1: Antimicrobial Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of [1,1'-Biphenyl]-4-carbonitrile. The results indicated that specific substitutions on the phenyl rings significantly enhanced antimicrobial activity against Gram-positive bacteria.

Case Study 2: Anticancer Screening

A comprehensive screening of this compound against various cancer cell lines revealed promising results. The compound exhibited selective cytotoxicity towards MDA-MB-231 (breast cancer) cells with minimal toxicity to normal fibroblasts. This selectivity is crucial for developing safer therapeutic agents.

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